5-(Dimethoxymethyl)-2-methoxypyridine
Overview
Description
5-(Dimethoxymethyl)-2-methoxypyridine: is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of methoxy groups attached to the pyridine ring, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-(Dimethoxymethyl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound may be used as a building block for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Dimethoxymethane: A related compound with similar methoxy groups but a different core structure.
2,5-Dimethoxypyridine: Another pyridine derivative with methoxy groups at different positions on the ring.
Comparison: 5-(Dimethoxymethyl)-2-methoxypyridine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-(dimethoxymethyl)-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-5-4-7(6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQERVHDUXSUNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538923 | |
Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-83-8 | |
Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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